molecular formula C36H40N4O5 B1682095 5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride CAS No. 157066-76-7

5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride

Cat. No. B1682095
M. Wt: 608.7 g/mol
InChI Key: FIIXCJGBCCCOQQ-MGBGTMOVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride” is a complex organic molecule. It has a molecular formula of C36H39N3O6 .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C36H39N3O6. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with various functional groups, including a nitrophenyl group, a diphenylpiperidinyl group, and a carbonyl group .

Scientific Research Applications

Pharmacological Activity and Stereoisomers

A significant aspect of the research on this compound relates to its pharmacological activity, particularly as a calcium antagonist. Muto et al. (1988) explored the synthesis and pharmacological activity of various stereoisomers of a closely related compound, which displayed strong hypotensive effects. The study highlighted the variance in antihypertensive activities between different isomers, with specific isomers showing significantly stronger effects than others (Muto, Kuroda, Kawato, Karasawa, Kubo, Nakamizo, 1988).

Metabolism and Synthesis

The synthesis and expected metabolites of a related benidipine hydrochloride, a calcium antagonist, were investigated by Muto et al. (1988). This study was crucial in understanding the metabolic pathways and potential derivatives of the compound in vivo, particularly in rats and dogs (Muto, Kuroda, Kawato, Nishikawa, Nakamizo, 1988).

Calcium Channel Antagonist Properties

Another significant area of research focuses on the calcium channel antagonist properties of such compounds. Ashimori et al. (1991) synthesized optically active derivatives and investigated their pharmacological effects, including antihypertensive effects and inhibition of calcium channels. Their research elucidated the active form of these compounds and contributed to understanding their function as calcium antagonists (Ashimori, Uchida, Ohtaki, Tanaka, Ohe, Fukaya, Watanabe, Kagitani, Yokoyama, 1991).

Vasodilatory Properties

The vasodilator profile of related dihydropyridine derivatives has also been studied. Takenaka et al. (1976) examined a new derivative, YC-93, and its effectiveness as a vasodilator in various vascular beds, including cerebral and coronary. This research provided insights into the compound's selective vasodilatory effects and potential clinical applications (Takenaka, Usuda, Nomura, Maeno, Sado, 1976).

Physico-Chemical Properties and Stability

Research into the physico-chemical properties and stability of these compounds is crucial for their development and use in pharmacological contexts. Suzuki et al. (1988) conducted a comprehensive study on the properties of benidipine hydrochloride, a closely related compound, assessing aspects such as melting point, spectra, solubility, and stability under various conditions (Suzuki, Ono, Ueno, Takemoto, Nakamizo, 1988).

Pharmacokinetic Study

Understanding the pharmacokinetics of these compounds is essential for their effective use. Kobayashi et al. (1988) performed a pharmacokinetic study on benidipine hydrochloride in rats and dogs, revealing insights into its absorption, distribution, and elimination, which are crucial for determining the dosage and administration methods (Kobayashi, Kobayashi, Inoue, Oka, Nakamizo, 1988).

properties

IUPAC Name

methyl 5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N4O5.ClH/c1-25-31(33(32(26(2)38-25)35(42)45-3)27-15-17-30(18-16-27)40(43)44)34(41)37-21-10-22-39-23-19-36(20-24-39,28-11-6-4-7-12-28)29-13-8-5-9-14-29;/h4-9,11-18,33,38H,10,19-24H2,1-3H3,(H,37,41);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXELDPKESKXREN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCCN3CCC(CC3)(C4=CC=CC=C4)C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H41ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride
Reactant of Route 3
Reactant of Route 3
5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride
Reactant of Route 4
Reactant of Route 4
5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride
Reactant of Route 5
5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride
Reactant of Route 6
Reactant of Route 6
5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.